molecular formula C17H16N2OS2 B2623886 N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide CAS No. 895453-86-8

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2623886
CAS No.: 895453-86-8
M. Wt: 328.45
InChI Key: VMWOHDGKTOHHPL-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide typically involves the reaction of 2-methylbenzo[d]thiazole with p-tolylthioacetic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Common reagents used in the synthesis include thionyl chloride, acetic anhydride, and various bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide depends on its specific biological or chemical activity. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological or chemical properties compared to other thiazole derivatives

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-3-6-14(7-4-11)21-10-17(20)19-13-5-8-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOHDGKTOHHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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